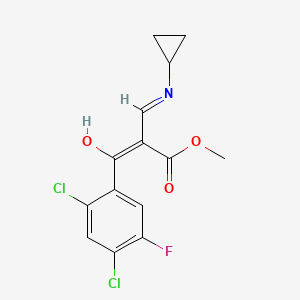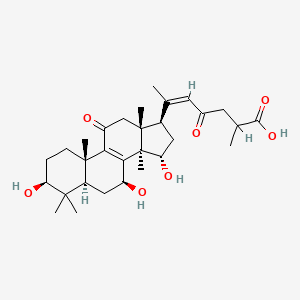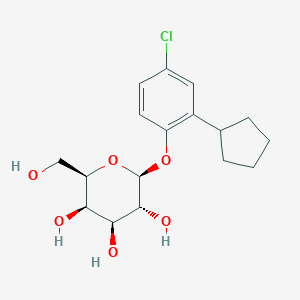
4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside” is a chemical compound with intriguing properties . It is used for the selective enrichment of Shigella in the presence of E. coli .
Molecular Structure Analysis
The molecular formula of this compound is C17H23ClO6 . The IUPAC name is (2S,3R,4S,5R,6R)-2-(4-chloro-2-cyclopentylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol . The compound has a molecular weight of 358.8 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 358.8 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . The compound has a Rotatable Bond Count of 4 . The Exact Mass is 358.1183161 g/mol and the Monoisotopic Mass is also 358.1183161 g/mol . The Topological Polar Surface Area is 99.4 Ų and it has a Heavy Atom Count of 24 .Wissenschaftliche Forschungsanwendungen
Microbiology: Selective Enrichment of Shigella
This compound is utilized for the selective enrichment of Shigella in the presence of E. coli, which is crucial in microbiological research and clinical diagnostics . The ability to differentiate between these two bacteria is significant because they can cause similar symptoms but require different treatments.
Nonlinear Optical Material Research
Although the search results provided information on a different compound (4-chloro-2-nitroaniline ), it suggests that similar chlorinated organic compounds are being studied for their nonlinear optical (NLO) properties . These properties are essential for applications in optoelectronics, photonics, and laser technology.
Wirkmechanismus
Target of Action
The primary target of 4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside is Shigella , a genus of bacteria that is pathogenic to humans . This compound is used for the selective enrichment of Shigella in the presence of E. coli .
Mode of Action
It serves as a key tool for investigating diseases associated with abnormal galactoside metabolism .
Biochemical Pathways
4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside is involved in the biochemical pathways of carbohydrate metabolism and glycosylation . These processes are essential for the proper functioning of biological systems, and abnormalities in these pathways can lead to various diseases .
Result of Action
The result of the action of 4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside is the selective enrichment of Shigella . This allows for the study of this bacterium in the presence of other bacteria like E. coli, facilitating research into diseases caused by Shigella .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R,6R)-2-(4-chloro-2-cyclopentylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClO6/c18-10-5-6-12(11(7-10)9-3-1-2-4-9)23-17-16(22)15(21)14(20)13(8-19)24-17/h5-7,9,13-17,19-22H,1-4,8H2/t13-,14+,15+,16-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPLGSGCPWWFRT-DRRXZNNHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=CC(=C2)Cl)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C2=C(C=CC(=C2)Cl)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside | |
Q & A
Q1: What is the mechanism of action of 4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside and how does it selectively target Shigella in the presence of Escherichia coli?
A1: 4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside (CPPG) is a phenolic derivative of beta-galactoside. Escherichia coli (E. coli), due to its beta-galactosidase activity, hydrolyzes CPPG into galactose and 4-chloro-2-cyclopentylphenol [, ]. While the former is a sugar molecule, the latter acts as a toxic aglycone moiety specifically for E. coli. This toxicity stems from the aglycone's ability to disrupt E. coli's cellular processes. Shigella species, on the other hand, exhibit a higher tolerance to this aglycone, allowing them to survive and multiply in the media containing CPPG [, ]. This selective toxicity forms the basis of using CPPG for enriching Shigella in samples also containing E. coli.
Q2: How effective is 4-Chloro-2-cyclopentylphenyl-beta-D-galactopyranoside in enriching different Shigella species?
A2: Research indicates that the efficacy of CPPG varies across different Shigella species. While it demonstrates robust enrichment for S. sonnei and S. flexneri, its effectiveness is somewhat limited for S. dysenteriae and S. boydii []. This suggests that the tolerance levels to the aglycone (4-chloro-2-cyclopentylphenol) might differ among Shigella species, influencing the effectiveness of CPPG as a selective enrichment agent. Further research could explore these variations in tolerance levels and their underlying mechanisms.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




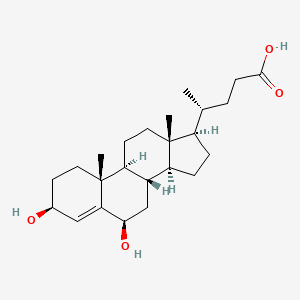
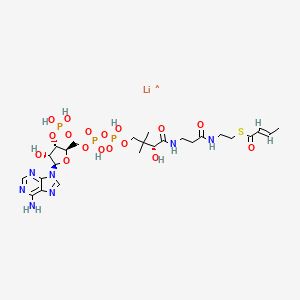
![2-{[(2E)-2-(Methoxyimino)ethyl]sulfanyl}-3-pyridinol](/img/structure/B1139594.png)
